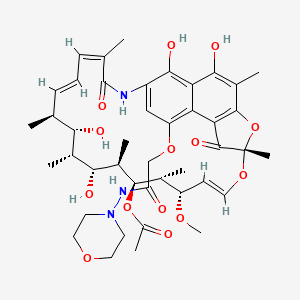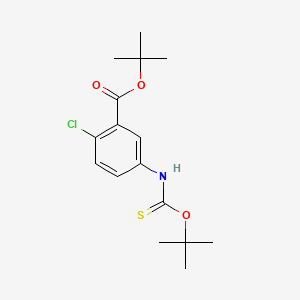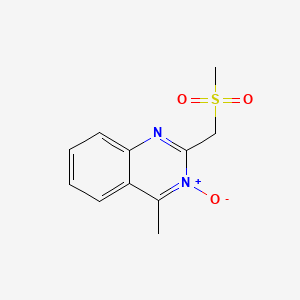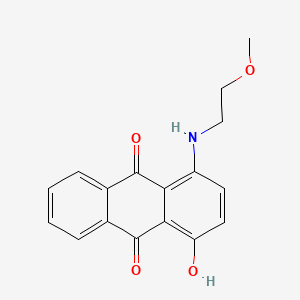
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an aminomethyl group, a phenyl ring, and a neodecanoate ester, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps. One common method starts with the preparation of 3-(aminomethyl)phenylmethanol, which is then reacted with 2-hydroxypropylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently esterified with neodecanoic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxypropyl groups play a crucial role in binding to target molecules, while the neodecanoate ester enhances its lipophilicity and cellular uptake. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)phenylmethanol
- 2-Hydroxypropylamine
- Neodecanoic acid
Uniqueness
Compared to its similar compounds, 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93843-17-5 |
|---|---|
Molekularformel |
C21H36N2O3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H36N2O3/c1-21(2,3)11-6-4-5-10-20(25)26-16-19(24)15-23-14-18-9-7-8-17(12-18)13-22/h7-9,12,19,23-24H,4-6,10-11,13-16,22H2,1-3H3 |
InChI-Schlüssel |
KCKMOSLSORKFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNCC1=CC=CC(=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



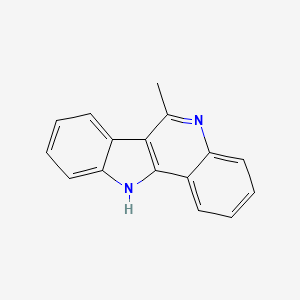
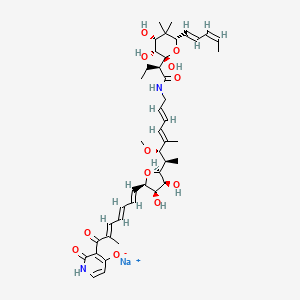
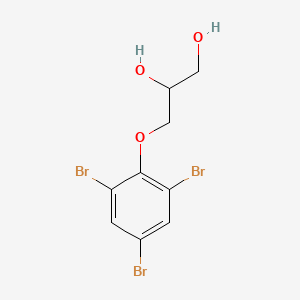
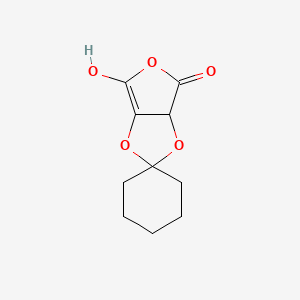
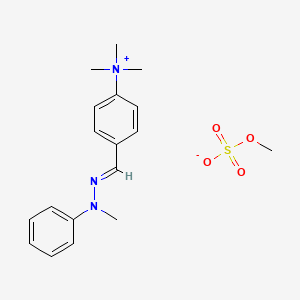
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
